
BIBP 3226
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.
Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.
Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.
Reduction: Reduction reactions could target the amide bonds or the guanidine group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Cardiovascular Research
Role in Blood Pressure Regulation
BIBP 3226 has been instrumental in elucidating the physiological roles of Neuropeptide Y (NPY) and Y1 receptors in blood pressure regulation. Studies have shown that while antagonism of Y1 receptors does not significantly affect basal blood pressure, it can attenuate stress-induced hypertension. This suggests that NPY is predominantly released during stress, which activates the sympathetic nervous system .
Case Study: Stress-Induced Hypertension
In a study investigating the effects of this compound on stress-induced hypertension, researchers found that administration of this compound significantly reduced hypertension triggered by stressors in animal models. This supports the hypothesis that Y1 receptors play a critical role in mediating cardiovascular responses to stress .
Neurobiology
Effects on Anxiety and Appetite Regulation
this compound has been used to explore the anxiogenic and anorectic effects associated with Y1 receptor activation. The compound blocks the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response . By inhibiting these pathways, this compound provides insights into potential therapeutic targets for anxiety disorders and appetite regulation.
Case Study: Behavioral Changes Under Stress
In experiments where this compound was administered intracerebroventricularly to rats subjected to repeated stress, significant alterations were observed in gastric motility and colonic transit. The antagonist abolished habituation mechanisms, leading to increased CRF levels and delayed gastric emptying. These findings highlight the compound's role in modulating neuroendocrine responses under stress .
Metabolic Studies
Impact on Bone Regeneration
Recent research has indicated that this compound may be beneficial in bone regeneration studies. The compound's ability to selectively antagonize Y1 receptors has been linked to enhanced osteogenic activity, making it a candidate for therapeutic applications in bone healing .
Quantification Methods
A validated HPLC-MS/MS method has been developed for quantifying this compound at picogram levels, allowing for detailed studies on its effects within biological systems. This method demonstrated high sensitivity and specificity, facilitating research into its role in various physiological processes .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cardiovascular Research | Investigating blood pressure regulation and stress responses | Attenuates stress-induced hypertension |
Neurobiology | Exploring anxiety regulation and appetite control | Anxiogenic effects; alters gastric motility |
Metabolic Studies | Assessing impacts on bone regeneration | Potential enhancement of osteogenic activity |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of BIBP 3226, and how does it interact with neuropeptide Y (NPY) receptors?
this compound is a selective, non-peptide antagonist of the NPY Y1 receptor, competitively inhibiting NPY-induced vasoconstriction by binding to Y1 receptors with high affinity (pA2 = 7.01 ± 0.08 in rat aorta) . Its selectivity distinguishes NPY-mediated effects from peptide YY (PYY), as this compound competitively antagonizes NPY but non-competitively inhibits PYY responses, suggesting distinct receptor interactions . Methodologically, receptor specificity is confirmed via Schild analysis and parallel rightward shifts in concentration-response curves .
Q. What experimental models are commonly used to study this compound's effects on vascular tone?
Isolated, perfused canine splenic arteries are a standard model. Arteries are dissected, cannulated, and perfused with Krebs-Henseleit solution (pH 7.4, 37°C) under constant flow. Periarterial nerve stimulation (10V, 1ms pulses, 1–10Hz) induces biphasic vasoconstriction (initial transient peak and sustained phase), allowing analysis of this compound's frequency-dependent inhibition . Co-administration with α1-adrenoceptor blockers (e.g., prazosin) or P2X desensitizers (α,β-methylene ATP) isolates Y1 receptor contributions .
Q. How should researchers control for off-target effects when using this compound in NPY-Y1 receptor studies?
To ensure specificity:
- Use competitive binding assays with radiolabeled NPY to confirm receptor affinity.
- Validate selectivity against PYY and other NPY receptor subtypes (e.g., Y2, Y4) using antagonism profiles .
- Include control experiments with α1-adrenoceptor blockers (prazosin) and P2X purinoceptor desensitizers to rule out cross-talk with sympathetic co-transmitters like norepinephrine and ATP .
Advanced Research Questions
Q. How does this compound's inhibitory efficacy vary with nerve stimulation frequency, and what mechanisms explain this discrepancy?
At low frequencies (1–4Hz), this compound (0.1–1µM) selectively inhibits the sustained vasoconstriction phase (63% inhibition at 1Hz), attributed to NPY-Y1 receptor activation. At 10Hz, it weakly inhibits both phases (30% suppression), suggesting α1-adrenoceptor dominance under high sympathetic tone . This frequency-dependent divergence arises from differential co-transmitter release: P2X receptors mediate the initial transient peak (ATP-dependent), while sustained phases involve NPY-Y1 and α1-adrenoceptor synergy .
Q. How can researchers resolve contradictions in this compound's efficacy across different experimental conditions?
Key considerations include:
- Co-transmitter interactions : In canine splenic arteries, α,β-methylene ATP eliminates this compound-resistant transient peaks at 1Hz but not 10Hz, implicating frequency-dependent P2X desensitization .
- Receptor desensitization : Prolonged this compound exposure (1hr) partially reverses inhibition, suggesting receptor resensitization or compensatory pathways .
- Dosage thresholds : Higher doses (1µM) are required for significant inhibition at 10Hz due to increased norepinephrine release overwhelming Y1 receptor blockade .
Q. What role does this compound play in modulating macrophage polarization, and how does this inform immune-metabolic studies?
In murine macrophages, this compound (10µM) potentiates LPS-induced M1 polarization by blocking NPY-Y1-mediated suppression of NF-κB/p65-Mincle-Syk signaling. This is quantified via RT-PCR (↑ iNOS, IL-1β) and flow cytometry (↑ CD86+ cells). Researchers must pair this compound with NPY supplementation to isolate Y1 receptor effects from baseline inflammatory pathways .
Q. Methodological and Technical Considerations
Q. What are the critical parameters for designing dose-response experiments with this compound in vascular studies?
- Frequency-specific dosing : Use 0.1µM for low-frequency (1–4Hz) studies targeting sustained phases; escalate to 1µM for high-frequency (10Hz) conditions .
- Timing : Pre-incubate arteries with this compound for 20–30 minutes pre-stimulation to ensure receptor saturation .
- Controls : Include α,β-methylene ATP (1µM) to desensitize P2X receptors and prazosin (0.1µM) to block α1-adrenoceptors .
Q. How should thermal stability and storage conditions be optimized for this compound in long-term studies?
this compound exhibits a decomposition activation energy of ~150 kJ/mol. For storage:
- Maintain lyophilized powder at -20°C in airtight, light-protected vials.
- Avoid repeated freeze-thaw cycles for reconstituted solutions; use within 48hrs at 4°C .
- During transport, limit ambient temperature to <50°C for ≤2 days to prevent thermal runaway .
Q. Data Interpretation and Conflict Analysis
Q. Why does this compound fail to inhibit PYY-induced vasoconstriction in some models, and how can this be addressed?
In rat aorta, this compound non-competitively antagonizes PYY (Schild slope ≠1), implying distinct binding sites or receptor subtypes for PYY. To differentiate NPY/PYY effects:
- Use Y1 receptor knockdown models (siRNA/CRISPR) to confirm PYY's alternative pathways.
- Pair this compound with Y4 receptor antagonists to rule out cross-reactivity .
Q. How can researchers reconcile this compound's anxiolytic effects in behavioral studies with its vascular actions?
In Syrian hamsters, intracerebroventricular this compound (1.5–3.0µg) reverses NPY-induced reductions in submissive behaviors (p <0.05), implicating central Y1 receptors in anxiety modulation . To dissect central vs. peripheral effects:
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |
InChI Key |
KUWBXRGRMQZCSS-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Synonyms |
BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.